molecular formula C17H20N4O4 B2368640 (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone CAS No. 2034303-10-9

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

Cat. No.: B2368640
CAS No.: 2034303-10-9
M. Wt: 344.371
InChI Key: PJOKEVVWJBSBSV-UHFFFAOYSA-N
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Description

The compound “(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, linked to an azetidine ring, which is a four-membered ring with one nitrogen atom. The molecule also contains a phenyl ring with three methoxy groups attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the azetidine ring. The methoxy groups would likely be introduced in a later step, possibly through a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and azetidine rings would likely contribute to the rigidity of the molecule, while the methoxy groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions. The pyrimidine ring could potentially undergo substitution reactions, while the azetidine ring could potentially be opened under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several polar groups could make it relatively polar, which could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One study details the synthesis of pyrimidine-azetidinone analogues, examining their antioxidant, antimicrobial, and antitubercular activities. The research highlights the potential of these compounds in designing antibacterial and antituberculosis drugs, suggesting a promising avenue for further investigation in combatting microbial resistance (Chandrashekaraiah et al., 2014).

Cancer Cell Apoptosis and p53 Activation

Another study explores anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, focusing on their anticancer activity in cervical cancer cells. This research is significant for understanding how these compounds can induce cell-cycle arrest and promote apoptosis through the activation of p53, offering insights into novel cancer therapies (Kamal et al., 2012).

Antimicrobial and Anticancer Potential

Further, novel pyrazole and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. The study indicates some compounds outperforming reference drugs in anticancer activity, underscoring the potential of these derivatives in developing new therapeutic agents (Hafez et al., 2016).

Formulation Development for Poorly Soluble Compounds

Research into developing a precipitation-resistant solution formulation for a poorly soluble compound, aiming at improving in vivo exposure, highlights the significance of these compounds in pharmaceutical development. This study provides a pathway for increasing the bioavailability of compounds with poor water solubility, essential for drug formulation (Burton et al., 2012).

Synthesis of Fused Chromone–Pyrimidine Hybrids

The synthesis of novel fused chromone–pyrimidine hybrids presents a versatile procedure contributing to the development of functionalized molecules. These compounds, generated through ANRORC rearrangement, open new avenues for chemical and pharmaceutical research (Sambaiah et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, it could potentially interact with biological targets through the pyrimidine ring or the azetidine ring .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as its potential as a drug. Additionally, research could be conducted to optimize its synthesis and to better understand its physical and chemical properties .

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-23-13-6-5-12(14(24-2)15(13)25-3)16(22)21-9-11(10-21)20-17-18-7-4-8-19-17/h4-8,11H,9-10H2,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOKEVVWJBSBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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